![molecular formula C25H27NO6 B5540168 7-(2,5-DIMETHOXYPHENYL)-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B5540168.png)
7-(2,5-DIMETHOXYPHENYL)-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
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Overview
Description
7-(2,5-DIMETHOXYPHENYL)-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes two dimethoxyphenyl groups and an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-DIMETHOXYPHENYL)-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-DIMETHOXYPHENYL)-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
7-(2,5-DIMETHOXYPHENYL)-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(2,5-DIMETHOXYPHENYL)-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-(2,5-Dimethoxyphenyl)-4-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione
- 7-(3,4-Dimethoxyphenyl)-4-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione
Uniqueness
Compared to similar compounds, 7-(2,5-DIMETHOXYPHENYL)-4-(3,4-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to the presence of both 2,5-dimethoxyphenyl and 3,4-dimethoxyphenyl groups
Properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-16-6-8-21(30-2)17(12-16)15-9-19-25(20(27)10-15)18(13-24(28)26-19)14-5-7-22(31-3)23(11-14)32-4/h5-8,11-12,15,18H,9-10,13H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPYHPJZXIOTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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